molecular formula C10H13N5O5 B12110318 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12110318
M. Wt: 283.24 g/mol
InChI Key: JEIPQKWFUIEONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a compound that belongs to the class of nucleoside analogs. It is structurally related to thymidine and is known for its antiviral properties. This compound has been studied extensively for its potential use in treating viral infections, including HIV and hepatitis B.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves the azidation of a precursor nucleoside. One common method involves the reaction of 5-methyluridine with a suitable azidating agent, such as sodium azide, in the presence of a catalyst. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in inhibiting viral replication.

    Medicine: Investigated for its potential use in antiviral therapies, particularly for HIV and hepatitis B.

    Industry: Used in the production of antiviral drugs

Mechanism of Action

The compound exerts its effects by inhibiting viral replication. It is incorporated into the viral DNA by the viral reverse transcriptase enzyme, leading to chain termination. This prevents the virus from replicating and spreading. The molecular targets include the viral reverse transcriptase and the viral DNA polymerase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its specific structure, which allows it to be incorporated into viral DNA and cause chain termination. This mechanism is similar to other nucleoside analogs but with distinct pharmacokinetic properties that may offer advantages in certain therapeutic contexts .

Biological Activity

1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione, often referred to as a modified nucleoside, exhibits significant biological activity that has garnered attention in pharmacological and biochemical research. This compound belongs to a class of azido derivatives which are known for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

  • Molecular Formula : C9H11N5O5
  • Molecular Weight : 269.217 g/mol
  • CAS Number : 26929-65-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. The azido group is known to enhance the compound's interaction with nucleic acid polymerases, leading to chain termination during DNA replication. This mechanism is similar to that observed with other nucleoside analogs like azidothymidine (AZT), which has been extensively studied for its antiviral properties against HIV.

Biological Activity Overview

  • Antiviral Activity :
    • The compound has shown promising antiviral effects against various viruses by inhibiting viral replication through interference with viral RNA synthesis. Studies suggest that it may act similarly to AZT, which is known for its efficacy against HIV and other retroviruses .
  • Antibacterial Activity :
    • Preliminary studies indicate potential antibacterial properties against specific strains of bacteria, although comprehensive data is still required to establish efficacy and mechanism .
  • Cytotoxicity :
    • Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, suggesting a potential role in cancer therapy. The mechanism appears to involve induction of apoptosis in malignant cells, although further investigations are necessary to delineate the pathways involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of viral replication
AntibacterialActivity against Enterobacteriaceae
CytotoxicInduction of apoptosis in cancer cells

Detailed Findings

  • Antiviral Studies :
    • In vitro studies have demonstrated that the compound effectively inhibits the replication of RNA viruses by acting as a competitive inhibitor for viral polymerases. This was evidenced by reduced viral load in treated cell cultures compared to controls .
  • Cytotoxicity Assessment :
    • A study examining the effects on various cancer cell lines revealed significant growth inhibition at micromolar concentrations. The mechanism was linked to DNA damage and subsequent apoptosis, as indicated by increased levels of cleaved caspase-3 and PARP .
  • Antibacterial Testing :
    • The antibacterial activity was assessed using standard agar diffusion methods against several pathogenic strains. Results indicated moderate effectiveness against Gram-negative bacteria, warranting further exploration into its potential as an antibacterial agent .

Properties

IUPAC Name

1-[3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIPQKWFUIEONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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